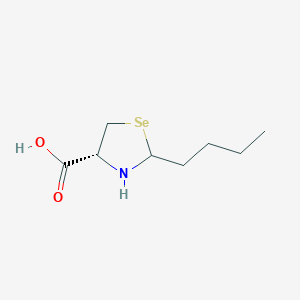
(4R)-2-butyl-1,3-selenazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-2-butyl-1,3-selenazolidine-4-carboxylic acid is a compound that belongs to the class of selenazolidines Selenazolidines are heterocyclic compounds containing selenium, which is known for its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-butyl-1,3-selenazolidine-4-carboxylic acid typically involves the reaction of a butylamine derivative with a selenazolidine precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction. The process may also involve steps like purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(4R)-2-butyl-1,3-selenazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly employed.
Major Products
The major products formed from these reactions include selenoxides, selenones, selenides, and various substituted selenazolidines, depending on the reaction conditions and reagents used.
Scientific Research Applications
(4R)-2-butyl-1,3-selenazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other selenium-containing compounds.
Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases related to oxidative stress.
Industry: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (4R)-2-butyl-1,3-selenazolidine-4-carboxylic acid involves its interaction with cellular redox systems. The selenium atom in the compound can undergo redox cycling, which helps in scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. The compound may also interact with specific enzymes and proteins involved in redox regulation, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(4R)-thiazolidine-4-carboxylic acid: Similar in structure but contains sulfur instead of selenium.
(4R)-2-butyl-1,3-thiazolidine-4-carboxylic acid: A sulfur analog with similar chemical properties.
Selenocysteine: An amino acid containing selenium, known for its role in redox biology.
Uniqueness
(4R)-2-butyl-1,3-selenazolidine-4-carboxylic acid is unique due to the presence of selenium, which imparts distinct redox properties compared to its sulfur analogs. This makes it particularly valuable in applications where redox activity is crucial, such as in antioxidant research and the development of redox-active materials.
Properties
CAS No. |
924636-75-9 |
|---|---|
Molecular Formula |
C8H15NO2Se |
Molecular Weight |
236.18 g/mol |
IUPAC Name |
(4R)-2-butyl-1,3-selenazolidine-4-carboxylic acid |
InChI |
InChI=1S/C8H15NO2Se/c1-2-3-4-7-9-6(5-12-7)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)/t6-,7?/m0/s1 |
InChI Key |
LKGGPRHJPPDEDX-PKPIPKONSA-N |
Isomeric SMILES |
CCCCC1N[C@@H](C[Se]1)C(=O)O |
Canonical SMILES |
CCCCC1NC(C[Se]1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


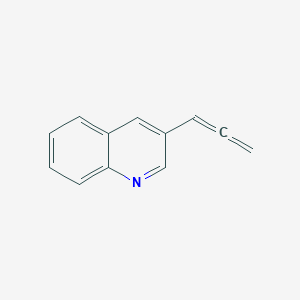
![4-[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]morpholine](/img/structure/B14177408.png)
![(2R)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14177421.png)
![Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate](/img/structure/B14177424.png)
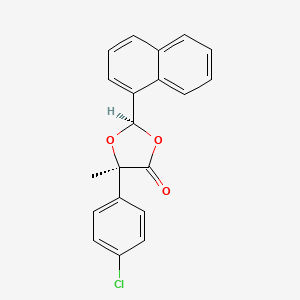

![4-[(4-Ethoxy-4-oxobut-2-en-1-yl)oxy]-3,5-dimethoxybenzoic acid](/img/structure/B14177447.png)
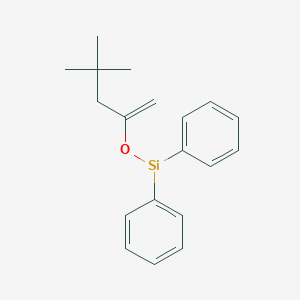
![Piperazine, 1-[(3,4-dichlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14177463.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14177468.png)
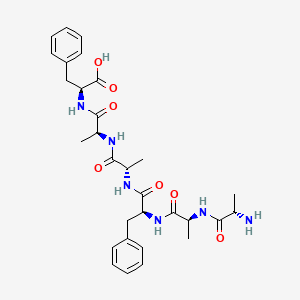
![n,6-Dimethyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14177486.png)


